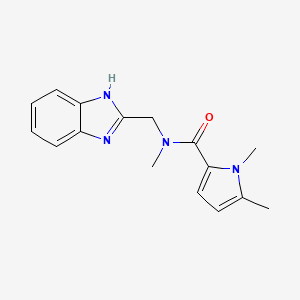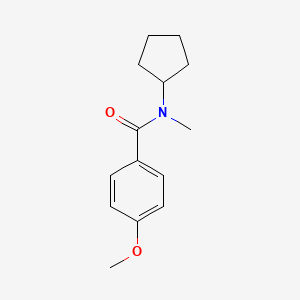
N-(1H-benzimidazol-2-ylmethyl)-N,1,5-trimethylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-benzimidazol-2-ylmethyl)-N,1,5-trimethylpyrrole-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BMVC, and it has been found to have a wide range of interesting properties that make it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of BMVC is not fully understood, but it is believed to involve the binding of the compound to specific sites on proteins or other biomolecules. This binding can affect the activity of these biomolecules, leading to changes in cellular processes and functions.
Biochemical and Physiological Effects:
BMVC has been found to have a number of interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, such as protein kinases, which play important roles in cell signaling and regulation. BMVC has also been found to affect the binding of DNA to proteins, which can have important implications for gene expression and regulation.
Vorteile Und Einschränkungen Für Laborexperimente
BMVC has a number of advantages for use in lab experiments. For example, this compound is relatively easy to synthesize and purify, making it readily available for use in research studies. Additionally, BMVC has been found to have a high affinity for certain biomolecules, making it a valuable tool for studying protein-protein and DNA-protein interactions. However, there are also some limitations to the use of BMVC in lab experiments. For example, this compound may have off-target effects on other biomolecules, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on BMVC. For example, researchers may continue to study the mechanism of action of this compound, in order to better understand how it interacts with biomolecules and affects cellular processes. Additionally, researchers may explore the potential therapeutic applications of BMVC, such as in the treatment of cancer or other diseases. Finally, researchers may seek to develop new analogs of BMVC that have improved properties or functions for use in scientific research.
Synthesemethoden
The synthesis of BMVC involves the reaction of 1H-benzimidazole with N,N,1,5,5-pentamethyl-2-pyrrolidone in the presence of a catalyst. This reaction results in the formation of BMVC, which can be purified and isolated for use in research studies.
Wissenschaftliche Forschungsanwendungen
BMVC has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of interesting properties that make it a valuable tool for researchers in various fields. For example, BMVC has been used in studies of enzyme activity, protein-protein interactions, and DNA-protein interactions.
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-N,1,5-trimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-11-8-9-14(20(11)3)16(21)19(2)10-15-17-12-6-4-5-7-13(12)18-15/h4-9H,10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDWQHKPALKFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)N(C)CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene](/img/structure/B7497188.png)
![N-[(2-methylpyrazol-3-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B7497191.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-one](/img/structure/B7497199.png)


![N-[(4-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7497225.png)
![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7497232.png)
![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide](/img/structure/B7497240.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7497245.png)
![2,3-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7497257.png)

![N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7497283.png)
![N-[1-(cyanomethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7497290.png)
![N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7497297.png)